molecular formula C13H18N2O B6613136 N-(4-methylphenyl)piperidine-1-carboxamide CAS No. 2589-19-7

N-(4-methylphenyl)piperidine-1-carboxamide

Cat. No.: B6613136
CAS No.: 2589-19-7
M. Wt: 218.29 g/mol
InChI Key: NSXGCPYCUKGQIL-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

HIV-1 Inhibition

N-(4-methylphenyl)piperidine-1-carboxamide derivatives have been explored for their potential in inhibiting HIV-1. A study by Imamura et al. (2006) discovered a compound with strong inhibition of CCR5-using HIV-1 clinical isolates, highlighting the compound's potential in HIV-1 therapy.

Anti-angiogenic Properties

Research by Kambappa et al. (2017) indicates that certain derivatives of this compound exhibit significant anti-angiogenic activities. This property can be crucial in developing anticancer therapies, as it can hinder the growth of blood vessels in tumors.

Soluble Epoxide Hydrolase Inhibition

A study by Thalji et al. (2013) demonstrates the identification of 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. This compound shows potential in treating various diseases, given the enzyme's role in inflammatory and pain processes.

Neuroinflammation Imaging

Horti et al. (2019) researched a compound closely related to this compound for PET imaging of microglia in the brain. This application is vital in studying neuroinflammation in neuropsychiatric disorders.

Anti-Acetylcholinesterase Activity

In the field of neurodegenerative diseases, Sugimoto et al. (1990) found that certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibit anti-acetylcholinesterase activity. This finding is significant in developing treatments for conditions like Alzheimer's disease.

Corrosion Inhibition

Piperidine derivatives have also found application in material sciences. Rajendraprasad et al. (2020) studied the role of N1-(3-methylphenyl)piperidine-1,4-dicarboxamide as a corrosion inhibitor, showing its efficacy in protecting metals.

Cannabinoid Receptor Antagonism

Research by Lan et al. (1999) on a structurally similar compound suggests potential applications in modulating cannabinoid receptors, which could have therapeutic implications in various conditions.

Properties

IUPAC Name

N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11-5-7-12(8-6-11)14-13(16)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXGCPYCUKGQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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